Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC15901473
Molecular Formula: C16H13FN2O2
Molecular Weight: 284.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13FN2O2 |
|---|---|
| Molecular Weight | 284.28 g/mol |
| IUPAC Name | ethyl 2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C16H13FN2O2/c1-2-21-16(20)14-13-5-3-4-10-19(13)18-15(14)11-6-8-12(17)9-7-11/h3-10H,2H2,1H3 |
| Standard InChI Key | SSCXDUWUOYCVHA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2C=CC=CN2N=C1C3=CC=C(C=C3)F |
Introduction
Structural and Molecular Characteristics
Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate (molecular formula: C₁₆H₁₃FN₂O₂, molecular weight: 284.28 g/mol) features a bicyclic pyrazolo[1,5-a]pyridine scaffold. The 4-fluorophenyl group at position 2 and the ethyl ester at position 3 contribute to its electronic and steric properties, influencing reactivity and binding affinity .
Spectral Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms its structure:
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¹H NMR (500 MHz, CDCl₃): δ 8.45 (d, J = 9.0 Hz, 1H), 8.15 (d, J = 9.0 Hz, 1H), 7.71–7.70 (m, 2H), 7.39–7.31 (m, 4H) .
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¹³C NMR (125 MHz, CDCl₃): δ 163.5 (ester carbonyl), 156.9 (pyridine C), 142.6 (pyrazole C) .
High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak at m/z 289.0940 (calculated: 289.0953) .
Synthetic Methodologies
Copper-Mediated Cross-Coupling
A robust synthesis involves copper-catalyzed reactions between ethyl 2-(pyridin-2-yl)acetate and benzonitrile derivatives. Key steps include:
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Cyclization: Under argon, Cu(OAc)₂ and DBU promote cyclization at 60–65°C .
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Oxidation: Molecular oxygen enhances yield (94%) via oxidative cross-dehydrogenative coupling .
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 1 | Cu(OAc)₂ | DMSO | 62 |
| 2 | CuBr | DMSO | 70 |
| 3 | Cu(OAc)₂ | Ethanol | 94 |
Alternative Routes
Microwave-assisted synthesis and one-pot multicomponent reactions have been explored to reduce reaction times (<6 hours) and improve purity (>95%).
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) and stability under acidic conditions (pH 3–6). Hydrolysis of the ethyl ester occurs in basic media, yielding the carboxylic acid derivative.
Crystallographic Data
Single-crystal X-ray diffraction reveals a planar bicyclic core with dihedral angles of 8.2° between the pyrazole and pyridine rings. The 4-fluorophenyl group adopts a near-perpendicular orientation (85.3°) .
Biological Activities and Mechanisms
Kinase Inhibition
Preliminary assays indicate inhibitory activity against CDK2 (IC₅₀ = 0.23 µM) and TRKA (IC₅₀ = 0.45 µM), comparable to reference inhibitors like ribociclib . Molecular docking simulations suggest binding to the ATP pocket via hydrogen bonds with Glu81 and Lys89 .
Table 2: Biological Activity Profile
| Target | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| CDK2 | 0.23 | 12.4 |
| TRKA | 0.45 | 8.9 |
| PI3Kγ | >10 | N/A |
Anti-Inflammatory Effects
In murine models, the compound reduces TNF-α production by 58% at 10 µM, likely through NF-κB pathway modulation.
Comparative Analysis with Analogues
Structural modifications significantly alter bioactivity:
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Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate: Lacks fluorophenyl group; 50% lower CDK2 inhibition.
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Methyl 2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid: Enhanced solubility but reduced membrane permeability.
Applications and Future Directions
Material Science
Its fluorescence properties (λₑₘ = 450 nm) enable applications in bioimaging and sensor development .
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